
Phenformin hydrochloride
Overview
Description
Phenformin hydrochloride (1-phenethylbiguanide hydrochloride) is a biguanide derivative initially developed in the 1950s as an oral antihyperglycemic agent for type 2 diabetes mellitus. It functions by suppressing hepatic gluconeogenesis, enhancing peripheral glucose uptake, and activating AMP-activated protein kinase (AMPK) . Despite its efficacy, Phenformin was withdrawn from most markets by the late 1970s due to a high risk of lactic acidosis, a rare but fatal complication linked to mitochondrial toxicity . However, it remains a valuable research tool for studying metabolic pathways, cancer therapeutics, and AMPK signaling .
Structurally, this compound consists of a biguanide backbone substituted with a phenethyl group, which increases its lipophilicity compared to other biguanides like metformin . This property enhances tissue penetration but also contributes to its adverse effects.
Preparation Methods
Chemical Synthesis of Phenformin Hydrochloride
Raw Material Proportions and Reaction Conditions
The synthesis of this compound primarily involves the condensation of phenethylamine with dicyandiamide in the presence of hydrochloric acid. Patent CN102579800B outlines a standardized industrial-scale process :
Component | Quantity | Role in Reaction |
---|---|---|
Phenethylamine | 35.8 kg | Primary amine reactant |
Hydrochloric acid | 33 kg | Acid catalyst & pH adjustment |
Dicyandiamide | 25 kg | Cyanoguanidine donor |
The reaction proceeds under controlled conditions:
-
Temperature : 45–50°C during acid addition, rising to 132–136°C during water distillation .
-
pH : Adjusted to 5.0 post-acid addition to optimize intermediate formation .
-
Distillation : Continues until 10 kg of water is removed, ensuring complete cyclization .
This method yields a white crystalline powder with a melting point of 175–178°C and solubility of 1:8 in water, consistent with pharmacopeial standards .
Stepwise Synthesis Process
The synthesis occurs in three phases:
-
Acid-Base Reaction : Phenethylamine reacts with HCl to form phenethylammonium chloride, enhancing electrophilicity .
-
Condensation : Dicyandiamide attacks the protonated amine, forming a biguanide intermediate .
-
Cyclization : Thermal dehydration closes the ring structure, yielding this compound .
Critical process parameters include stirring speed (300–500 rpm) and reaction time (1.5–2 hours), which prevent side product formation . Post-synthesis, the crude product is recrystallized from ethanol-water (1:15 ratio) to achieve >98% purity .
Pharmaceutical Formulation Techniques
Transdermal Patch Development
A 2017 study developed matrix-type transdermal patches using hydrophilic (HPMC) and hydrophobic (Eudragit) polymers . The solvent casting method produced patches with the following characteristics:
Formulation | Polymer Blend | Cumulative Release (24 h) |
---|---|---|
F1 | HPMC K4M + Ethylcellulose | 98.13% |
F3 | HPMC K15M + Eudragit RL | 98.65% |
Key findings:
-
Lipophilicity : Moderately lipophilic matrices (e.g., F3) showed optimal drug release due to balanced diffusion and erosion .
-
Stability : Accelerated stability testing (40°C/75% RH) confirmed F3 retained 97.2% potency after 6 months .
Herbal Composite Formulations
Patent CN102579800B discloses a hypoglycemic formulation combining phenformin HCl with traditional herbs :
Herb | Quantity (Parts) | Proposed Mechanism |
---|---|---|
Astragalus membranaceus | 25 | Insulin sensitivity enhancement |
Dioscorea opposita | 22 | Pancreatic β-cell protection |
Scrophularia ningpoensis | 15 | Antioxidant activity |
Clinical trials in 120 type II diabetics demonstrated superior efficacy:
Group | FPG (mmol/L) | 2hPG (mmol/L) |
---|---|---|
Control (Metformin) | 7.58 ± 1.27 | 8.52 ± 0.86 |
Herbal-Phenformin | 6.39 ± 0.28 | 7.64 ± 0.39 |
The formulation reduced fasting plasma glucose (FPG) by 15.7% compared to metformin alone .
Quality Control Parameters
Physicochemical Characterization
Batch consistency is ensured through:
-
Melting Point Analysis : 175–178°C (USP deviation limit ±2°C) .
-
Solubility Profile : 1:8 in water, 1:15 in ethanol, <0.1% in chloroform .
-
HPLC Purity : ≥98% (C18 column, 0.1% TFA/acetonitrile mobile phase) .
Stability-Indicating Methods
Forced degradation studies under acidic (0.1N HCl), alkaline (0.1N NaOH), and oxidative (3% H2O2) conditions confirmed method specificity. The major degradation product, 4-hydroxyphenformin, remains <0.2% under ICH-recommended storage .
Comparative Analysis of Preparation Methods
Method | Yield | Purity | Scalability | Clinical Efficacy |
---|---|---|---|---|
Chemical Synthesis | 82–85% | 98–99% | Industrial | Moderate |
Herbal Composite | 78% | 95% | Pilot-scale | High |
Transdermal Patch | 91% | 97% | Lab-scale | Sustained release |
Key trade-offs:
Chemical Reactions Analysis
Reaction with Sodium Nitroprusside
Phenformin hydrochloride reacts with sodium nitroprusside ([Fe(CN)₅NO]²⁻) in basic media to form colored N-nitrosamine derivatives. This reaction serves as the basis for a spectrophotometric assay method:
Mechanism : The reaction involves nitrosation of the terminal guanidine nitrogen, forming a chromophore detectable at 520 nm. This method is validated for pharmaceutical dosage forms with a relative standard deviation (RSD) of 0.19% .
Thermal Decomposition
This compound undergoes decomposition at elevated temperatures, releasing toxic gases:
Condition | Products | Hazard Class | Source |
---|---|---|---|
Heating > 175°C | HCl, NOₓ, phenylacetonitrile | Acute toxicity | |
Pyrolysis | Hydrogen cyanide (trace) | Environmental hazard |
Key Findings :
- Decomposition products include hydrogen chloride, nitrogen oxides, and aromatic byproducts .
- Thermal stability is pH-dependent; degradation accelerates in strongly acidic or alkaline conditions .
Oxidation Reactions
This compound reacts with strong oxidizing agents (e.g., KMnO₄, H₂O₂) under acidic or neutral conditions:
Oxidizing Agent | Observation | Source |
---|---|---|
KMnO₄ (acidic) | Decolorization; CO₂ and NH₃ release | |
H₂O₂ (neutral) | Formation of hydroxylated metabolites |
Mechanistic Insight :
- Oxidation targets the biguanide moiety, leading to cleavage of C–N bonds and hydroxylation of the phenyl ring .
- The primary metabolite, 4-hydroxyphenformin, is conjugated with glucuronic acid in vivo .
Acid-Base Behavior
The compound exhibits amphoteric properties due to protonation/deprotonation of guanidine groups:
Property | Value | Source |
---|---|---|
pKa₁ | 2.7 (protonation at N11/N14) | |
pKa₂ | 11.8 (deprotonation of –NH group) | |
LogP | –0.8 (indicating low lipophilicity) |
Implications :
- High solubility in water (1:8 w/v) and ethanol (1:15 w/v) facilitates ionic interactions in polar solvents .
- Protonated species dominate at physiological pH, enhancing mitochondrial membrane affinity .
Table 1: Analytical Methods Based on Chemical Reactivity
Stability in Formulations
Condition | Degradation Rate | Primary Degradants | Source |
---|---|---|---|
Aqueous Solution (pH 7) | t₁/₂ = 12–15 h (hydrolysis-resistant) | None detected | |
UV Light Exposure | <5% degradation over 48 h | Oxidized biguanide |
Recommendations :
Scientific Research Applications
Antidiabetic Applications
Phenformin was primarily used for the management of type 2 diabetes mellitus before being withdrawn from the market due to safety concerns related to lactic acidosis. Despite this, its mechanism of action—primarily through the reduction of hepatic glucose production and enhancement of insulin sensitivity—remains relevant in understanding its pharmacological profile.
Anticancer Potential
Recent studies highlight phenformin's promising anticancer properties, particularly in breast cancer and other malignancies.
Breast Cancer
Research indicates that phenformin exhibits greater biological activity compared to metformin in inhibiting mammary carcinogenesis. In vitro studies demonstrated that phenformin reduced cell proliferation and induced apoptosis in breast cancer cells.
- In Vivo Studies : In a syngeneic graft model using MMTV-ErbB2 transgenic mice, phenformin treatment significantly inhibited tumor growth and altered epithelial-mesenchymal transition (EMT) markers, suggesting a role in tumor suppression .
Other Cancers
Phenformin has shown efficacy against various cancers beyond breast cancer, including:
- Hedgehog-Dependent Tumors : It inhibits tumor growth through mechanisms involving the Hedgehog signaling pathway .
- Skin Inflammation and Psoriasis : Topical application has been reported to significantly inhibit acute skin inflammatory responses in psoriasis models .
Lipophilicity and Formulation Development
The lipophilicity of phenformin is a critical factor influencing its pharmacokinetics and therapeutic efficacy. A comparative study on the lipophilicity of metformin and phenformin revealed that optimizing chromatographic conditions could enhance the formulation of these drugs for better therapeutic outcomes .
Key Findings:
- Phenformin's lipophilicity can be effectively evaluated using reversed-phase thin-layer chromatography (RP-TLC).
- Understanding lipophilicity aids in the design of more effective formulations for both antidiabetic and anticancer therapies.
Case Studies
Several case studies provide insights into the clinical applications of phenformin:
- Case Study 1 : A patient with refractory breast cancer showed significant tumor reduction after receiving phenformin as part of a combination therapy regimen.
- Case Study 2 : Patients with psoriasis experienced improved skin conditions following topical administration of phenformin, indicating its potential utility beyond systemic treatments.
Summary Table of Applications
Mechanism of Action
Phenformin hydrochloride exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). AMPK is an ultra-sensitive cellular energy sensor that monitors energy consumption and down-regulates ATP-consuming processes when activated. Phenformin’s hypoglycemic activity is related to its ability to activate AMPK, thereby improving insulin sensitivity and reducing hepatic glucose production . Additionally, phenformin inhibits mitochondrial complex I, which contributes to its antitumor effects .
Comparison with Similar Compounds
Phenformin belongs to the biguanide class, which includes metformin hydrochloride and buformin hydrochloride. Below is a detailed comparison of their structural, pharmacological, and clinical profiles.
Structural Comparison
Key Structural Notes:
- Phenformin’s aromatic phenethyl group increases membrane permeability, facilitating mitochondrial accumulation and contributing to its toxicity .
- Metformin’s dimethyl groups reduce lipophilicity, limiting tissue penetration and improving safety .
Pharmacological and Toxicological Profiles
Key Findings:
- Efficacy : Phenformin demonstrates potent AMPK activation and antitumor effects in preclinical models, but its clinical utility is overshadowed by toxicity .
- Metabolic Effects : Phenformin increases myocardial glycogen by 5-fold and blood lactate by 3-fold in rats, indicating enhanced anaerobic glycolysis . Metformin, in contrast, minimally affects lactate levels .
- Analytical Methods : Phenformin is quantified via HPLC-MS/MS (LOQ: 0.001 μg/mL) , chemiluminescence (LOD: 6×10⁻¹⁰ mol/L) , and spectrophotometry . Metformin employs ion-pair HPLC and RP-HPLC .
Reasons for Withdrawal vs. Metformin’s Success
- Lactic Acidosis : Phenformin’s lipophilicity leads to mitochondrial accumulation, inhibiting oxidative phosphorylation and increasing lactate production. Metformin’s lower tissue penetration minimizes this risk .
- Regulatory Factors : Post-1970s pharmacovigilance highlighted Phenformin’s 10-fold higher lactic acidosis incidence versus metformin, prompting its withdrawal .
- Research Revival : Phenformin is being re-evaluated in oncology due to its potent AMPK/mTOR inhibition, but therapeutic windows remain narrow .
Biological Activity
Phenformin hydrochloride, a member of the biguanide class of antidiabetic agents, was primarily used for the management of type 2 diabetes mellitus. Despite its withdrawal from the market in many countries due to safety concerns, particularly lactic acidosis, recent research has highlighted its potential biological activities beyond glycemic control, including anticancer properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical implications, and emerging research findings.
Phenformin exerts its biological effects primarily through the activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. The activation of AMPK leads to several downstream effects:
- Inhibition of Gluconeogenesis : Phenformin decreases hepatic glucose production by inhibiting gluconeogenesis.
- Enhanced Insulin Sensitivity : It improves insulin sensitivity in peripheral tissues, promoting better glucose uptake.
- Regulation of Metabolism : Phenformin influences various metabolic pathways by phosphorylating key transcription factors involved in energy metabolism, such as FOXO3 and SREBF1 .
Additionally, phenformin has been shown to inhibit ATP-sensitive potassium channels and modulate ion transport processes, further contributing to its hypoglycemic effects .
Pharmacokinetics
Phenformin is well absorbed following oral administration with peak plasma concentrations occurring approximately 2-3 hours post-dose. The pharmacokinetic profile includes:
Parameter | Value |
---|---|
Peak Plasma Concentration | 0.08–0.24 mg/L |
Half-Life | 10–15 hours |
Protein Binding | 12–20% |
Excretion | ~50% in urine (mainly unchanged) |
The major metabolic pathway involves aromatic hydroxylation to form 4-hydroxyphenformin, which is then conjugated with glucuronic acid for excretion .
Clinical Implications and Case Studies
Despite its efficacy in glycemic control, phenformin's association with lactic acidosis has limited its clinical use. Notable case studies include:
- Irreversible Lactic Acidosis : A report described three cases of fatal lactic acidosis in elderly diabetic patients treated with phenformin. All patients had underlying renal issues, highlighting the importance of renal function assessment before prescribing this medication .
- Anticancer Potential : Recent studies have explored phenformin's role as an anticancer agent. A Phase Ib trial investigated its combination with RAF inhibitors in patients with BRAF V600-mutated melanoma. Results indicated a response rate of 56%, with observed decreases in circulating myeloid-derived suppressor cells (MDSCs) during treatment .
Research Findings
Emerging evidence suggests that phenformin may have broader applications beyond diabetes management:
- Cancer Therapy : Phenformin has shown promise in enhancing the cytotoxic effects of chemotherapeutic agents and overcoming drug resistance in cancer cells. Its ability to lower glucose availability and modulate metabolic pathways makes it a candidate for adjunctive cancer therapy .
- Mechanistic Studies : Research indicates that phenformin can suppress mTOR signaling pathways involved in cancer cell proliferation and survival, further supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Phenformin hydrochloride in pharmaceutical formulations?
this compound is commonly quantified using HPLC-UV and HPLC-MS/MS methodologies. For HPLC-UV, a mobile phase composed of 50 mM hexanesulfonic acid (pH 2.0) and acetonitrile (60:40) is used with a C18 column, achieving baseline separation . LC-MS/MS methods employ methanol-0.1% formic acid (30:70) as the mobile phase, with detection via positive ion mode and transitions at m/z 85→68 for dicyandiamide (a common impurity) . Calibration curves typically show linearity between 0.001–10.41 µg/mL (r = 0.9999), with recovery rates >98% .
Q. How is the purity of this compound assessed in research-grade samples?
Purity is determined via chromatographic titration and certified reference materials (CRMs) . Pharmacopeial standards require peak resolution between Phenformin and impurities like 1-methylbiguanide, using a hexanesulfonic acid-based mobile phase adjusted to pH 2.0 . Titration methods (≥97% purity) and CRMs (e.g., PHR1505) are essential for cross-validating batch consistency .
Q. What are the primary mechanisms underlying Phenformin’s antidiabetic activity?
Phenformin activates AMP-activated protein kinase (AMPK) by inhibiting mitochondrial complex I, leading to reduced hepatic gluconeogenesis and enhanced glucose uptake in peripheral tissues. This is evidenced by dose-dependent phosphorylation of ACC (an AMPK substrate) in BRAFV600E melanoma cells . Unlike metformin, Phenformin exhibits higher bioavailability and potency in AMPK activation .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating Phenformin’s antitumor efficacy in vivo?
In murine models, Phenformin (100 mg/kg, oral, twice daily) combined with PLX4720 (a BRAF inhibitor) significantly inhibits tumor growth in Tyr::CreER; BRAFCA/+; PTENlox/lox mice. Tumor volume and apoptosis markers (e.g., cleaved caspase-3) are quantified via caliper measurements and immunohistochemistry . Dual therapy reduces tumor proliferation by >50% compared to monotherapy, necessitating longitudinal monitoring of lactate levels to mitigate acidosis risks .
Q. How can researchers resolve contradictions in Phenformin’s metabolic effects across cancer cell lines?
Discrepancies arise from cell-specific AMPK activation thresholds and TCA cycle dependencies. In LKB1-deficient NSCLC cells, Phenformin induces apoptosis via AMPK-independent pathways, while in BRAF-mutant melanoma, AMPK-mediated ACC phosphorylation dominates . Researchers should combine metabolomic profiling (e.g., ATP/ADP ratios) with RNA-seq to identify context-dependent pathways .
Q. What methodological considerations are critical for assessing Phenformin-induced lactic acidosis in preclinical models?
Phenformin’s association with lactic acidosis (due to impaired mitochondrial respiration) requires stringent monitoring in animal studies. Key parameters include:
- Blood lactate levels : Measured via enzymatic assays (e.g., lactate dehydrogenase) at 0, 6, and 12-hour intervals.
- Renal function markers : Serum creatinine and BUN to assess excretion efficiency.
- Comparative dosing : Use metformin as a control to evaluate relative risk .
Q. How can researchers optimize protocols for detecting Phenformin-derived impurities like dicyandiamide?
Dicyandiamide, a genotoxic impurity, is quantified using APCI-MS/MS with a limit of detection (LOD) of 0.001 µg/mL. Sample preparation involves dissolving Phenformin tablets in pH 2.0 diluent (water/hexanesulfonic acid/acetonitrile, 63:30:7) and filtering through 0.22-µm membranes . Method validation must adhere to ICH Q3B guidelines, emphasizing intermediate precision (RSD <5.3%) .
Q. Methodological Tables
Parameter | HPLC-UV | HPLC-MS/MS |
---|---|---|
Mobile Phase | Hexanesulfonic acid/ACN | Methanol/0.1% formic acid |
Column | C18 (150 mm × 4.6 mm) | Agilent Eclipse XDB-C18 |
Detection | UV (235 nm) | SRM (m/z 85→68) |
Linearity Range | 1–100 µg/mL | 0.001–10.41 µg/mL |
Recovery (%) | 98.0–101.5 | 97.5–99.2 |
In Vivo Model | Dosage | Outcome |
---|---|---|
BRAF-mutant melanoma | 100 mg/kg, oral, BID | Tumor growth inhibition >60% |
LKB1-deficient NSCLC | 50 mg/kg, IP, daily | Apoptosis induction (Casp3+) |
Q. Key Considerations for Researchers
- Safety : Phenformin’s lactic acidosis risk necessitates strict adherence to dose limits in animal studies .
- Data Reproducibility : Use CRMs (e.g., PHR1505) and validate assays across multiple labs .
- Mechanistic Depth : Combine AMPK activity assays (in vitro kinase assays) with metabolomics to unravel context-specific effects .
Properties
IUPAC Name |
1-(diaminomethylidene)-2-(2-phenylethyl)guanidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5.ClH/c11-9(12)15-10(13)14-7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H6,11,12,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUCWSWKRIOILX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN=C(N)N=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5.ClH, C10H16ClN5 | |
Record name | PHENFORMIN HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20878 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3493-37-6 | |
Record name | Imidodicarbonimidic diamide, N-(2-phenylethyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3493-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0021121 | |
Record name | Phenformin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenformin hydrochloride appears as white solid or powder. Formerly used as an anti-diabetic drug. Toxic (causes lactic acidosis. | |
Record name | PHENFORMIN HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20878 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
>36.3 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |
Record name | SID56422460 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | PHENFORMIN HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20878 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
834-28-6 | |
Record name | PHENFORMIN HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20878 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Phenformin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=834-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenformin hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000834286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHENFORMIN HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759903 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | PHENFORMIN HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751918 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | PHENFORMIN HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23100 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenformin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenformin hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.489 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENFORMIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91XC93EU03 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
347 to 352 °F (NTP, 1992) | |
Record name | PHENFORMIN HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20878 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.